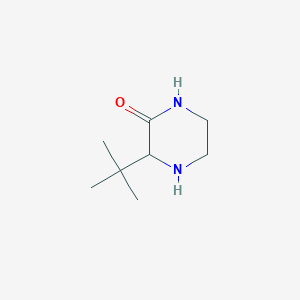
N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with hydroxy and methoxy groups
作用機序
Target of Action
Similar compounds such as am404, a paracetamol metabolite, have been shown to target the transient receptor potential vanilloid type 1 (trpv1) and the cannabinoid receptor type 1 (cb1) .
Mode of Action
Based on the similar compound am404, it might exert its pharmacological effects in immune cells
Biochemical Pathways
Related compounds like am404 have been shown to inhibit prostaglandin synthesis in activated microglia by inhibiting cox activity . This suggests that N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide might also influence similar pathways.
Pharmacokinetics
Related compounds have been shown to undergo metabolism by the host and residing intestinal microbiota, which causes conjugations and structural modifications of the compounds
Result of Action
Related compounds like am404 have been shown to inhibit the production of inflammatory mediators of the arachidonic acid pathway in activated microglia . This suggests that this compound might also have anti-inflammatory effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its bioavailability and effectiveness
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3-hydroxyaniline with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the process.
化学反応の分析
Types of Reactions
N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Formation of N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as thermal stability and electrical conductivity.
類似化合物との比較
Similar Compounds
- N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide
- N-(3-methoxyphenyl)-3,4,5-trimethoxybenzamide
- N-(3-hydroxyphenyl)-4-methoxybenzamide
Uniqueness
N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide is unique due to the specific positioning of the hydroxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of multiple methoxy groups can enhance its solubility in organic solvents and its ability to cross biological membranes, making it a versatile compound for various applications.
特性
IUPAC Name |
N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-20-13-7-10(8-14(21-2)15(13)22-3)16(19)17-11-5-4-6-12(18)9-11/h4-9,18H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHJCUNJWNGEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile](/img/structure/B2850646.png)




![N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2850658.png)




![{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B2850664.png)

![3-Tert-butyl-6-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine](/img/structure/B2850666.png)

